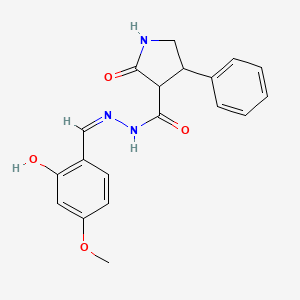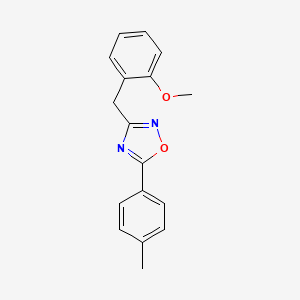![molecular formula C21H16N4O B6113253 N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide](/img/structure/B6113253.png)
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide, also known as PPNH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a hydrazone derivative of 2-naphthohydrazide and contains a pyrazole ring in its structure.
作用机制
The exact mechanism of action of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various signaling pathways and enzymes involved in the pathogenesis of cancer, inflammation, and neurodegenerative diseases. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and upregulating proapoptotic proteins. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has also been shown to inhibit the expression of proinflammatory cytokines such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to improve its pharmacological properties. However, N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
未来方向
There are several future directions for research on N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide. One area of interest is the development of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide derivatives with improved pharmacological properties such as increased water solubility and reduced toxicity. Another area of research is the investigation of the potential use of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide as a diagnostic tool for cancer and neurodegenerative diseases. Moreover, the molecular targets of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide need to be further elucidated to better understand its mechanism of action. Finally, the in vivo efficacy and safety of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
合成方法
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide can be synthesized by the condensation reaction between 2-naphthohydrazide and 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antitumor, anti-inflammatory, and antioxidant activities. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(18-11-10-15-6-4-5-9-17(15)12-18)25-23-14-19-13-22-24-20(19)16-7-2-1-3-8-16/h1-14H,(H,22,24)(H,25,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMIQDUMBQGHL-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-pyridinyloxy)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6113171.png)

![2-{1-(3,4-difluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113199.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)
![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![7-fluoro-3-methyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6113227.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6113249.png)

![10-butyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6113260.png)
![2-[1-cyclopentyl-4-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6113268.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide](/img/structure/B6113274.png)